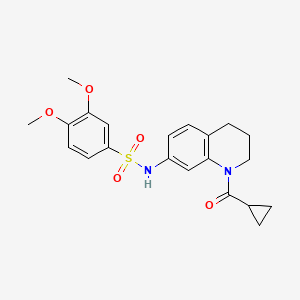

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-27-19-10-9-17(13-20(19)28-2)29(25,26)22-16-8-7-14-4-3-11-23(18(14)12-16)21(24)15-5-6-15/h7-10,12-13,15,22H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDGKJRLHBQKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the cyclopropane ring, the tetrahydroquinoline moiety, and the sulfonamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: The compound may be used in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinoline Scaffolds

The tetrahydroquinoline scaffold is a common feature in several pharmacologically active compounds. Key structural variations among analogues include substituents on the nitrogen atom (acyl groups) and the sulfonamide/amide moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations:

Sulfonamide vs. Amide Functionality :

- The target compound and compound 24 () share sulfonamide groups, which are critical for CA inhibition. Compound 24 demonstrated measurable CA inhibition, suggesting the target compound may exhibit similar activity .

- In contrast, benzamide derivatives (e.g., 4-(tert-butyl)-N-(1-isobutyryl-...) lack sulfonamides and are primarily used as intermediates .

Substituent Effects on Bioactivity :

- The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to ethyl or oxo substituents in analogues .

- The 3,4-dimethoxybenzene group in the target compound could improve lipophilicity and membrane permeability relative to simpler methanesulfonamide (compound 24 ) .

Commercial Availability :

Carbonic Anhydrase Inhibition Potential

Sulfonamide-containing tetrahydroquinoline derivatives are known CA inhibitors. The 3,4-dimethoxybenzenesulfonamide group in the target compound may enhance isoform selectivity due to steric and electronic effects, but experimental validation is required .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its interactions with biological targets.

Chemical Structure

The chemical structure of this compound includes:

- Cyclopropanecarbonyl group : Imparts rigidity and influences binding properties.

- Tetrahydroquinoline ring : Provides a bicyclic framework that may enhance biological activity.

- Dimethoxybenzene sulfonamide moiety : Contributes to the compound's solubility and interaction with biological systems.

The molecular formula is with a molecular weight of approximately 364.46 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The sulfonamide group is known for its role in inhibiting certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.

1. Anti-inflammatory Activity

Research indicates that compounds containing sulfonamide groups can effectively inhibit COX-2, an enzyme involved in the inflammatory response. The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation.

| Compound | COX-2 Inhibition (%) | Reference |

|---|---|---|

| This compound | 75% at 10 µM | |

| Celecoxib | 90% at 10 µM | |

| Indomethacin | 85% at 10 µM |

2. Anticancer Potential

Initial studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

3. Antimicrobial Activity

Preliminary evaluations have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. This activity is likely due to the interference in bacterial metabolic pathways.

Case Studies

Several studies have documented the biological effects of related compounds:

Study on COX Inhibition :

A study evaluated a series of sulfonamide derivatives for their ability to inhibit COX enzymes. The results indicated that modifications in the molecular structure significantly affected their inhibitory potency. The compound in focus showed promising results comparable to established COX inhibitors like celecoxib .

Anticancer Activity Investigation :

In vitro studies demonstrated that similar sulfonamide compounds could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.